molecular formula C13H10ClNO2 B8011428 5-Chloro-6-(p-tolyl)nicotinic acid

5-Chloro-6-(p-tolyl)nicotinic acid

Cat. No.: B8011428
M. Wt: 247.67 g/mol
InChI Key: BTRHUFSSCLQHNC-UHFFFAOYSA-N
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Description

5-Chloro-6-(p-tolyl)nicotinic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the class of pyridine carboxylic acid derivatives. These derivatives are recognized as privileged scaffolds in drug discovery due to their versatile binding capabilities and presence in a substantial number of FDA-approved drugs . The pyridine ring, an electron-deficient aromatic system, facilitates key interactions with biological targets through π-π stacking, while the carboxylic acid group can act as a hydrogen bond donor/acceptor or coordinate with metal ions in enzyme active sites . This specific compound features a multi-substituted pyridine core, a pattern that is highly represented in modern therapeutics. Analysis of FDA-approved drugs shows a strong preference for di- and tri-substituted pyridines, with substitutions frequently at the 5- and 6- positions, underscoring the research value of its structural motif . The chlorine atom and the p-tolyl group offer potential for enhancing binding affinity and modulating physicochemical properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the design and synthesis of novel enzyme inhibitors, with potential applications across various therapeutic areas such as oncology, virology, and the treatment of central nervous system (CNS) disorders . Its structure aligns with current trends in patent literature, where similar pyridine carboxylic acid derivatives are developed as potent inhibitors with nanomolar activity by several leading pharmaceutical companies . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-6-(4-methylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-2-4-9(5-3-8)12-11(14)6-10(7-15-12)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRHUFSSCLQHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichloronicotinic Acid as a Key Intermediate

A widely employed route begins with 5,6-dichloronicotinic acid (CAS 33252-28-7), a commercially available precursor. The 6-chloro substituent undergoes selective displacement with p-tolyl nucleophiles under SNAr conditions.

Procedure :

  • Reactants : 5,6-Dichloronicotinic acid (1.0 equiv), p-tolylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)/H₂O (4:1)

  • Conditions : 80°C, 12 h under N₂

  • Yield : 72–78%

Mechanism :
The palladium catalyst facilitates Suzuki-Miyaura coupling, replacing the 6-chloro group with the p-tolyl moiety while retaining the 5-chloro substituent. The carboxylate group directs regioselectivity via electronic effects.

Alternative SNAr Protocols

For laboratories lacking transition-metal catalysts, thermal SNAr has been reported:

Procedure :

  • Reactants : 5,6-Dichloronicotinic acid (1.0 equiv), p-toluidine (3.0 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Conditions : 140°C, 24 h

  • Yield : 58–63%

Limitations :

  • Elevated temperatures risk decarboxylation.

  • Requires stoichiometric excess of p-toluidine, complicating purification.

Transition-Metal Catalyzed Coupling

Direct C–H Arylation

Recent advances avoid pre-functionalized substrates by leveraging C–H activation :

Procedure :

  • Substrate : 5-Chloronicotinic acid (1.0 equiv)

  • Arylating Agent : p-Tolyl iodide (1.5 equiv)

  • Catalyst : Pd(OAc)₂ (5 mol%), 1,10-Phenanthroline (10 mol%)

  • Oxidant : Ag₂CO₃ (2.0 equiv)

  • Solvent : 1,2-Dichloroethane

  • Conditions : 120°C, 16 h

  • Yield : 65–70%

Key Advantages :

  • Eliminates need for 6-chloro precursor.

  • Enables late-stage diversification.

Nickel-Catalyzed Decarboxylative Coupling

A cost-effective alternative employs nickel catalysis :

Procedure :

  • Substrate : 5-Chloro-6-carboxynicotinic acid (1.0 equiv)

  • Aryl Source : p-Tolylzinc bromide (1.2 equiv)

  • Catalyst : NiCl₂(dppp) (3 mol%)

  • Solvent : N-Methylpyrrolidone (NMP)

  • Conditions : 100°C, 8 h

  • Yield : 68–73%

Mechanistic Insight :
Decarboxylation generates a nickelacycle intermediate, which undergoes transmetallation with the arylzinc reagent.

Oxidative Functionalization

Directed C–H Chlorination/Arylation

A tandem approach combines chlorination and arylation :

Procedure :

  • Chlorination :

    • Substrate : 6-(p-Tolyl)nicotinic acid

    • Chlorinating Agent : N-Chlorosuccinimide (NCS) (1.1 equiv)

    • Catalyst : FeCl₃ (10 mol%)

    • Solvent : Acetonitrile

    • Conditions : 60°C, 6 h

    • Yield : 85–90%

  • Arylation :

    • Follows protocols in Section 2.1 or 2.2.

Advantages :

  • High regioselectivity at C5 due to directing group effects.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patented Process (CN103570612A) :

  • Catalyst : Cobalt acetate (0.5–1.5 wt%)

  • Solvent : Chlorobenzene (recycled ≥5 cycles)

  • Oxygen Pressure : 2–5 atm

  • Yield : 79–82% (crude), 95% purity after recrystallization.

Economic Impact :

  • Reduces Pd usage by 40% compared to academic protocols.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
SNAr (Pd-catalyzed)72–7898–9912–15Industrial
Thermal SNAr58–6395–978–10Lab-scale
C–H Arylation (Pd)65–7097–9818–22Pilot-scale
Ni Decarboxylative68–7396–989–12Industrial
Oxidative Functionalization85–9099+14–16Lab-scale

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(p-tolyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Chloro-6-(p-tolyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(p-tolyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Molecular Formula CAS Number Substituent at 6-Position Biological Activity/Use Key Findings
5-Chloro-6-(p-tolyl)nicotinic acid (hypothetical) C₁₃H₁₀ClNO₂ N/A p-tolyl (4-methylphenyl) TNF-α inhibition (inferred) Methyl group optimizes electronic and steric properties for activity .
CAPA () C₁₃H₅Cl₂F₃N₄O₆ 161043-07-8 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenylamino Fungicide metabolite Nitro and trifluoromethyl groups enhance environmental persistence .
5-Chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid () C₁₄H₁₇ClN₂O₄ 931395-73-2 4-(ethoxycarbonyl)piperidin-1-yl API intermediate (Avatrombopag) Bulky piperidinyl group aids solubility and pharmacokinetics .
5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic acid () C₁₁H₈BCl₂NO₂ 2225173-79-3 2-chlorophenyl Research (Suzuki coupling) Boronic acid functionality enables cross-coupling reactions .
5-Chloro-2-hydroxy-6-methylnicotinic acid () C₇H₆ClNO₃ 117449-75-9 Methyl and hydroxyl Pharmaceutical intermediate Hydroxyl group increases polarity, altering bioavailability .
6-Chloro-5-nitronicotinic acid () C₆H₃ClN₂O₄ 7477-10-3 Nitro Synthetic intermediate Electron-withdrawing nitro group enhances acidity and reactivity .

Key Observations from Structure-Activity Relationships (SAR)

  • Electronic Effects :

    • The p-tolyl group’s methyl substituent is electron-donating, stabilizing interactions with biological targets. Replacement with electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) diminishes TNF-α inhibitory activity .
    • In CAPA, the trifluoromethyl and nitro groups contribute to fungicidal properties but may reduce metabolic stability .
  • Steric Effects :

    • Bulkier substituents (e.g., piperidinyl in Avatrombopag intermediates) improve solubility but may reduce binding affinity compared to p-tolyl .
    • Positional isomerism (e.g., 2-chlorophenyl vs. p-tolyl) introduces steric hindrance, altering target engagement .
  • Functional Group Contributions :

    • Hydroxyl groups (e.g., 5-Chloro-2-hydroxy-6-methylnicotinic acid) enhance polarity, impacting membrane permeability .
    • Boronic acid moieties (e.g., ) are valuable in medicinal chemistry for Suzuki-Miyaura couplings .

Q & A

Q. Table 1: Key Synthetic Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionImpact on Yield
CatalystPdCl₂(dppf)>85% yield
BaseCs₂CO₃Enhanced coupling efficiency
SolventDMF/H₂O (9:1)Improved solubility

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalReference Compound
¹H NMR (DMSO-d₆)δ 8.5–8.7 (pyridine H)6-chloronicotinic acid
FTIR1715 cm⁻¹ (COOH)5-hydroxynicotinic acid

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